Bis(triisopropylsilyl)amine

Protecting group chemistry N-silylation Base stability

Bis(triisopropylsilyl)amine (CAS 923027-92-3), molecular formula C₁₈H₄₃NSi₂ and molecular weight 329.7 g/mol, is a sterically hindered secondary silylamine belonging to the class of N-silyl protecting reagents. The compound features two bulky triisopropylsilyl (TIPS) groups bonded to a central nitrogen atom, creating a uniquely congested steric environment that distinguishes it from less hindered silylamines such as hexamethyldisilazane (HMDS) or N-trimethylsilylamines.

Molecular Formula C18H43NSi2
Molecular Weight 329.7 g/mol
CAS No. 923027-92-3
Cat. No. B3033179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(triisopropylsilyl)amine
CAS923027-92-3
Molecular FormulaC18H43NSi2
Molecular Weight329.7 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N[Si](C(C)C)(C(C)C)C(C)C
InChIInChI=1S/C18H43NSi2/c1-13(2)20(14(3)4,15(5)6)19-21(16(7)8,17(9)10)18(11)12/h13-19H,1-12H3
InChIKeyKEBQKMFRRCSNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(triisopropylsilyl)amine (CAS 923027-92-3): Procurement-Grade Overview of a Sterically Demanding N-Silylating Reagent


Bis(triisopropylsilyl)amine (CAS 923027-92-3), molecular formula C₁₈H₄₃NSi₂ and molecular weight 329.7 g/mol, is a sterically hindered secondary silylamine belonging to the class of N-silyl protecting reagents [1]. The compound features two bulky triisopropylsilyl (TIPS) groups bonded to a central nitrogen atom, creating a uniquely congested steric environment that distinguishes it from less hindered silylamines such as hexamethyldisilazane (HMDS) or N-trimethylsilylamines [2]. Its primary utility lies in selective protection of amine functionalities where conventional silylating agents either fail due to steric constraints or lack sufficient differentiation between primary and secondary amines [2].

Why Generic Silylamines Cannot Substitute for Bis(triisopropylsilyl)amine in Sterically Demanding N-Protection Protocols


Generic silylamines such as hexamethyldisilazane (HMDS), bis(trimethylsilyl)amine, or N-trimethylsilylamines possess trimethylsilyl (TMS) or triethylsilyl (TES) substituents that lack sufficient steric bulk to discriminate between amines of differing substitution patterns [1]. The TIPS group confers approximately 1300-fold greater base stability compared to TMS-protected amines [2], a magnitude of difference that fundamentally alters the stability window under basic reaction conditions. Furthermore, the extreme steric congestion around the Si–N bonds in bis(triisopropylsilyl)amine renders nucleophilic attack at silicon kinetically retarded, enabling selective mono-protection in polyamine substrates where HMDS or TMS-based reagents would yield complex mixtures of over-protected products [3]. Substituting a less hindered silylamine introduces risk of premature deprotection, poor chemoselectivity, or complete failure to protect sterically accessible amine sites [3].

Bis(triisopropylsilyl)amine (CAS 923027-92-3): Quantitative Differentiation Evidence for Procurement Decision-Making


N-TIPS Amine vs. N-TMS Amine: 1300-Fold Differential Base Stability Confers Extended Processing Windows

Bis(triisopropylsilyl)amine installs N-TIPS protecting groups that exhibit dramatically enhanced stability under basic conditions compared to N-TMS protecting groups derived from common silylamines such as HMDS or BSA. The di-tert-butylisobutylsilyl (BIBS) group, which is structurally more hindered than TIPS, demonstrates 1300-fold greater base resistance than TIPS; TIPS itself offers substantially greater base stability than TMS [1]. This differential translates to practical processing advantages where N-TIPS-protected intermediates survive extended exposure to nucleophilic or basic reaction media that would cleave N-TMS-protected amines within minutes to hours [1].

Protecting group chemistry N-silylation Base stability Amine protection

Quantitative Magnesiation Yield: 100% Conversion to Magnesium Bis[(2-pyridylmethyl)(triisopropylsilyl)amide] Demonstrates Superior Metalation Efficiency

In a direct head-to-head comparison of metalation efficiency using dibutylmagnesium, (2-pyridylmethyl)(triisopropylsilyl)amine—a derivative accessible via bis(triisopropylsilyl)amine—undergoes magnesiation to give magnesium bis[(2-pyridylmethyl)(triisopropylsilyl)amide] (6) in quantitative yield [1]. The analogous reaction with (tert-butyldimethylsilyl)(2-pyridylmethyl)amine (TBDMS analog) also proceeds quantitatively to the corresponding methylmagnesium amide (9) [1], establishing that the TIPS-substituted amine performs equivalently to the widely used TBDMS analog in metalation efficiency while conferring the distinct steric and stability advantages of the TIPS group [2].

Organometallic synthesis Magnesiation Pyridylmethyl amine complexes Metal amide precursors

LDA–TIPSCl Protocol for Aryl Amine Synthesis: TIPS Group Enables 6π-Electrocyclization Pathway Inaccessible with TMS Reagents

In the synthesis of aryl amine derivatives from benzyl nitriles, the lithium diisopropylamide–triisopropylsilyl chloride (LDA–TIPSCl) system, which employs bis(triisopropylsilyl)amine as the TIPS source, enables smooth conversion to aryl amines in good yields via in situ generation of N-silyl ketene imines followed by 6π-electrocyclization and aromatization [1]. The reaction proceeds under basic anionic conditions that are incompatible with TMS-based reagents due to the susceptibility of N-TMS groups to nucleophilic cleavage under the same conditions [2]. The TIPS group's enhanced base stability is essential for the survival of the N-silyl ketene imine intermediate through the electrocyclization step [1].

Aryl amine synthesis N-silyl ketene imines 6π-electrocyclization Benzyl nitrile transformation

α-Silyl Amine Electron-Donating Capacity: TIPS-Substituted α-Silyl Amines Exhibit Lowered Ionization Potentials for Single-Electron Transfer Applications

α-Silyl amines containing the geminal NCH₂Si fragment, including those derived from bis(triisopropylsilyl)amine, exhibit decreased ionization potential and promote electron transfer with formation of the corresponding radical cation [1]. The introduction of triorganylsilyl groups at the α-position to nitrogen enables electrochemical, chemical, and photochemical generation of α-silyl amine radical cations, which serve as precursors to highly reactive C-centered α-aminoalkyl radicals for C–C bond formation [1]. The TIPS group's steric bulk stabilizes the radical cation intermediate against non-productive decomposition pathways more effectively than TMS or TES analogs [2].

α-Silyl amines Electron transfer Radical cation generation C–C bond formation

Reversible Ionic Liquid Electrolytes: Trialkylsilylamines Exhibit 40-Fold Conductivity Switching for Battery Safety Applications

Silylamine-based reversible ionic liquids (RevILs), a class to which bis(triisopropylsilyl)amine belongs structurally, demonstrate a 40-fold increase in conductivity upon switching from the molecular liquid (ML) state (~0.01 mS/cm) to the reversible ionic liquid (IL) state (~0.5 mS/cm) [1]. Tripropylsilylamine-based solutions achieve enhanced conductivity of 2.16 mS/cm upon addition of LiPF₆ salt [1]. This switchable conductivity behavior enables the design of batteries where electrolyte conductivity is modulated by external stimuli (CO₂ or temperature), providing a reversible safety shutdown mechanism that TMS-based silylamines cannot replicate due to their different aggregation behavior and lower viscosity [2].

Reversible ionic liquids Battery safety Electrolyte conductivity Thermal switching

Silylation Chemoselectivity: TIPS Reagents Discriminate Primary from Secondary Amines Where TMS Reagents Fail

The extreme steric bulk of the triisopropylsilyl group renders TIPS-based silylating agents—including bis(triisopropylsilyl)amine—capable of discriminating between primary and secondary amines, selectively protecting primary amines in the presence of secondary amines [1]. This selectivity arises because the approach of a secondary amine nucleophile to the sterically congested silicon center is kinetically retarded to a far greater extent than that of a primary amine [1]. In contrast, trimethylsilyl (TMS) reagents such as HMDS or BSA exhibit minimal steric discrimination, resulting in non-selective protection or complex product mixtures when applied to substrates containing both primary and secondary amine functionalities [2].

Chemoselective silylation Amine protection Steric discrimination Primary vs secondary amine differentiation

Bis(triisopropylsilyl)amine (CAS 923027-92-3): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Sterically Protected Metal Amide Complexes for Catalysis and Materials Chemistry

Bis(triisopropylsilyl)amine serves as an essential precursor for preparing N-TIPS-substituted amine ligands that undergo quantitative magnesiation to magnesium bis[(2-pyridylmethyl)(triisopropylsilyl)amide] and analogous zinc complexes [1]. These metal amide complexes, featuring the uniquely bulky TIPS group, function as catalysts or catalyst precursors in C–C coupling reactions, olefin polymerization, and small-molecule activation. The quantitative metalation yields [1] ensure reproducible ligand loading and minimize purification burden, making bis(triisopropylsilyl)amine the preferred N-silylating reagent for organometallic chemists synthesizing well-defined metal amide complexes.

Base-Stable N-Protection in Multi-Step Amine Synthesis

For synthetic sequences requiring amine functionality to survive extended exposure to strongly basic or nucleophilic conditions, bis(triisopropylsilyl)amine provides N-TIPS protection that substantially outperforms N-TMS protection in base stability [1]. The 1300-fold differential in base stability between BIBS and TIPS groups [2] underscores the magnitude of stability enhancement achievable with bulky silyl protecting groups. This scenario applies to the synthesis of complex alkaloids, polyamine natural products, and pharmaceutical intermediates where premature deprotection of a less stable N-TMS group would necessitate costly rework or result in synthetic failure.

Aryl Amine Synthesis via N-Silyl Ketene Imine Electrocyclization

The LDA–TIPSCl protocol employing bis(triisopropylsilyl)amine as the TIPS source enables the conversion of benzyl nitriles to aryl amines via 6π-electrocyclization of N-silyl ketene imines [1]. This transformation is incompatible with TMS-based silylating agents due to the base lability of N-TMS intermediates under the anionic reaction conditions [2]. Laboratories engaged in heterocycle synthesis or medicinal chemistry programs targeting substituted anilines and related aryl amines should procure bis(triisopropylsilyl)amine specifically for this electrocyclization methodology.

Development of Reversible Ionic Liquid Electrolytes with Intrinsic Safety Switching

Research groups developing next-generation battery electrolytes can utilize bis(triisopropylsilyl)amine as a structural platform for synthesizing silylamine-based reversible ionic liquids (RevILs) [1]. These systems exhibit a 40-fold conductivity increase upon switching from molecular liquid to ionic liquid states [1], enabling thermally or CO₂-triggered safety shutdown that is fully reversible. Trialkylsilylamines achieve enhanced conductivity of 2.16 mS/cm with LiPF₆ doping [1], positioning TIPS-substituted silylamines as candidate scaffolds for tunable electrolyte formulations. This application scenario addresses unmet needs in lithium-ion battery safety where conventional flammable electrolytes lack any reversible shutdown mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(triisopropylsilyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.